molecular formula C14H21ClN4 B1449556 ([1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl)amine hydrochloride CAS No. 1986331-21-8

([1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl)amine hydrochloride

Cat. No. B1449556
CAS RN: 1986331-21-8
M. Wt: 280.79 g/mol
InChI Key: NFFMFKJHLFQPKI-UHFFFAOYSA-N
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Description

The compound “([1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl)amine hydrochloride” belongs to the class of [1,2,4]triazolo[4,3-a]pyridines . These compounds have been synthesized as potential antiviral and antimicrobial agents . They have also been evaluated for their inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against tested cell lines in vitro .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyridines involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . Another approach involves a 5-exo-dig-type cyclization of chloroethynylphosphonates and commercially available N-unsubstituted 2-hydrazinylpyridines .


Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[4,3-a]pyridines has been studied using various techniques . The presence of a NO2 group in the starting hydrazinylpyridine induces a Dimroth-type rearrangement leading to 2-methylphosphonylated [1,2,4]triazolo[1,5-a]pyridines .


Chemical Reactions Analysis

The chemical reactions of [1,2,4]triazolo[4,3-a]pyridines involve interactions with various biological targets. For instance, they have shown inhibitory activities toward c-Met/VEGFR-2 kinases . They also exhibit antiproliferative activities against various cancer cell lines .


Physical And Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[4,3-a]pyridines have been studied. They show weak luminescent properties in MeCN solution with the highest quantum yields within 21–23% .

Scientific Research Applications

Antiviral Applications

Compounds with the [1,2,4]triazolo[4,3-a]quinoxaline structure have been synthesized as potential antiviral agents . The synthesized compounds were subjected to antiviral and cytotoxicity screening using a plaque-reduction assay . This suggests that our compound of interest could potentially have antiviral applications.

Antimicrobial Activities

The [1,2,4]triazolo[4,3-a]quinoxaline derivatives have shown promising antimicrobial activities . The presence of a piperazine subunit or its isosteres enhances the antimicrobial activity of the fused triazoles ring systems . Therefore, our compound could potentially be used in the development of new antimicrobial agents.

Synthesis of Heterocyclic Compounds

The [1,2,4]triazolo[4,3-a]pyridine structure is found in numerous natural products exhibiting immense biological activities . Therefore, our compound could be used in the synthesis of these heterocyclic compounds.

Development of Medicinal and Pharmaceutical Chemistry

Nitrogen-containing heterocyclic compounds are found in numerous natural products exhibiting immense biological activities . Therefore, our compound could be used in the development of medicinal and pharmaceutical chemistry.

Treatment of Cardiovascular Disorders

Compounds with the 1,2,4-triazolo[4,3-a]pyridine structure have been utilized in the treatment of cardiovascular disorders . This suggests that our compound of interest could potentially have applications in the treatment of cardiovascular disorders.

Treatment of Type 2 Diabetes

Compounds with the 1,2,4-triazolo[4,3-a]pyridine structure have been utilized in the treatment of type 2 diabetes . This suggests that our compound of interest could potentially have applications in the treatment of type 2 diabetes.

Mechanism of Action

The mechanism of action of [1,2,4]triazolo[4,3-a]pyridines involves inhibiting the growth of cells by inhibiting the expression of c-Met and VEGFR-2 . They also induce the late apoptosis of cells .

Future Directions

The future directions in the research of [1,2,4]triazolo[4,3-a]pyridines involve designing and synthesizing novel derivatives with improved biological activities . There is also interest in exploring their potential as small molecular targeted antitumor drugs .

properties

IUPAC Name

[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4.ClH/c15-11-14(7-3-1-4-8-14)10-13-17-16-12-6-2-5-9-18(12)13;/h2,5-6,9H,1,3-4,7-8,10-11,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFFMFKJHLFQPKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC2=NN=C3N2C=CC=C3)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

([1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl)amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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([1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl)amine hydrochloride
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([1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl)amine hydrochloride
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([1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl)amine hydrochloride
Reactant of Route 4
([1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl)amine hydrochloride
Reactant of Route 5
([1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl)amine hydrochloride
Reactant of Route 6
([1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl)amine hydrochloride

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